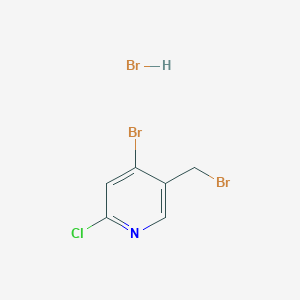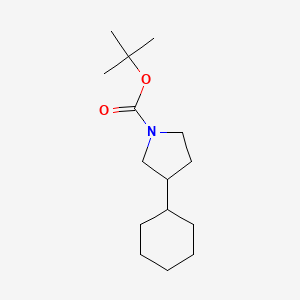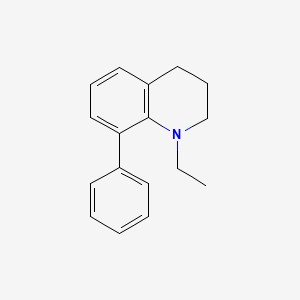
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are often used as key structural motifs in pharmaceutical agents. The molecular formula of this compound is C17H19N, and it has a molecular weight of 237.34 g/mol .
Métodos De Preparación
The synthesis of 1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Análisis De Reacciones Químicas
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline. Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the tetrahydroquinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinolines.
Aplicaciones Científicas De Investigación
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Tetrahydroquinoline derivatives are used in the development of pharmaceutical agents targeting diseases such as malaria, cancer, and cardiovascular disorders.
Industry: The compound is used in the production of dyes, antioxidants, and photosensitizers
Comparación Con Compuestos Similares
1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is also a tetrahydroquinoline derivative with significant biological activities and is used in the synthesis of various alkaloids and bioactive molecules.
N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline: These derivatives are synthesized through tandem-reduction-reductive cyclization sequences and have applications in pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1-ethyl-8-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19N/c1-2-18-13-7-11-15-10-6-12-16(17(15)18)14-8-4-3-5-9-14/h3-6,8-10,12H,2,7,11,13H2,1H3 |
Clave InChI |
HGLHTPFFEQDZCW-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=C1C(=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
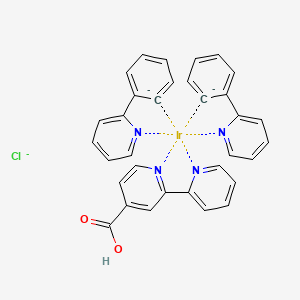
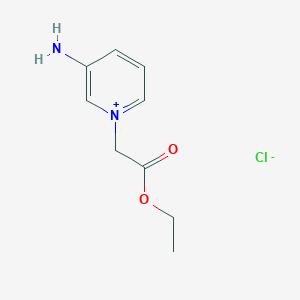
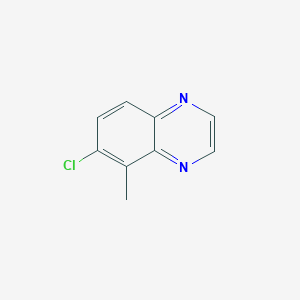

![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
